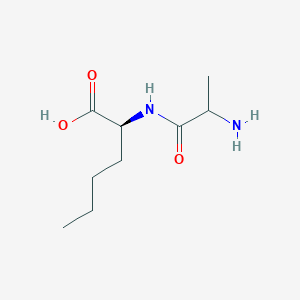![molecular formula C36H68FeP2 B14761661 (R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is an organophosphine compound that features a ferrocene backbone. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry. The ferrocene moiety provides stability and unique electronic properties, making these compounds valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The di-tert-butylphosphino groups are introduced via a substitution reaction using appropriate phosphine reagents.
Chiral Resolution: The chiral centers are resolved using chiral auxiliaries or chromatographic techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Substitution Reagents: Halides, alkylating agents.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
New Phosphine Derivatives: Formed during substitution reactions.
科学的研究の応用
Chemistry
Catalysis: Used as ligands in transition metal catalysis, particularly in asymmetric synthesis.
Coordination Chemistry: Forms stable complexes with various metals, useful in studying metal-ligand interactions.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for imaging and therapeutic applications.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique electronic properties.
Industry
Material Science: Used in the development of new materials with specific electronic and catalytic properties.
作用機序
The mechanism of action of ®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene involves its ability to coordinate with metal centers. The phosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The ferrocene backbone provides additional stability and electronic properties, enhancing the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based phosphine ligand with similar applications.
Uniqueness
®-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is unique due to its chiral centers and the presence of di-tert-butylphosphino groups, which provide steric hindrance and electronic properties that can enhance its performance in catalytic applications.
特性
分子式 |
C36H68FeP2 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
carbanide;cyclopentane;ditert-butyl-[2-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopentyl]phenyl]phosphane;iron(2+) |
InChI |
InChI=1S/C29H52P2.C5H10.2CH3.Fe/c1-21(30(26(2,3)4)27(5,6)7)22-18-16-19-23(22)24-17-14-15-20-25(24)31(28(8,9)10)29(11,12)13;1-2-4-5-3-1;;;/h14-15,17,20-23H,16,18-19H2,1-13H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,22?,23?;;;;/m1..../s1 |
InChIキー |
KHVAVAMPKRQFRC-HYPKDYPASA-N |
異性体SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC(C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



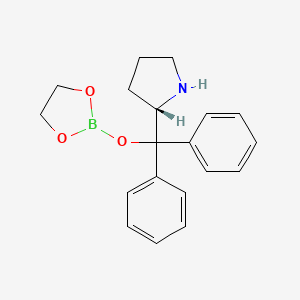
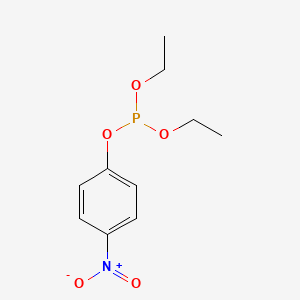
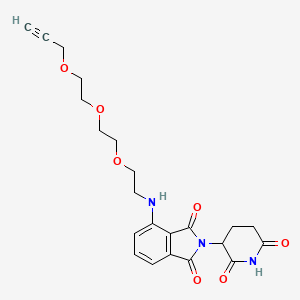
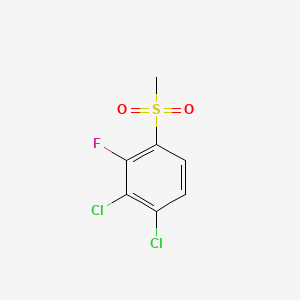
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)



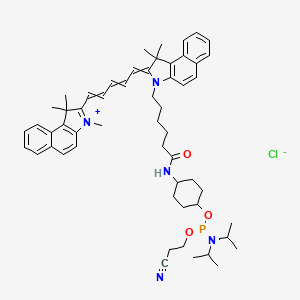
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14761629.png)
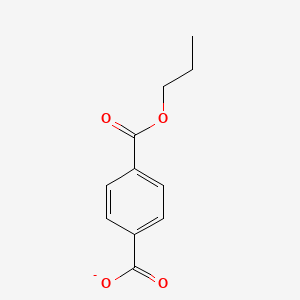
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
